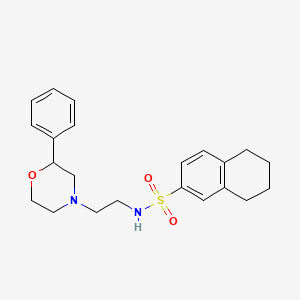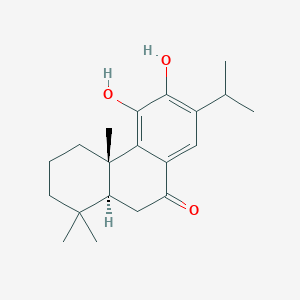
11-Hydroxysugiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxysugiol is a modulator of RARα and Vitamin D3 receptor (VDR) that regulates the SUMOylation of intracellular receptors . It has a molecular weight of 316.43 and its chemical formula is C20H28O3 .
Synthesis Analysis
The synthesis of this compound involves the catalytic reaction of SprCYP76AH3-02, which produces 11-hydroxy ferruginol and this compound at rates 10.67 and 6.31 times higher than that of SmCYP76AH3, respectively .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C[C@@]12C3=C(O)C(O)=C(C©C)C=C3C(C[C@@]1([H])C©(CCC2)C)=O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 316.43 and a chemical formula of C20H28O3 . More detailed properties such as solubility, stability, and reactivity are not provided in the search results.Applications De Recherche Scientifique
Novel Abietanes from Taiwania Cryptomerioides
The study by Chiou-Feng Chyu et al. (2004) identified novel compounds from Taiwania cryptomerioides, including 3β-hydroxysugiol and 6α-hydroxysugiol. These compounds were isolated and analyzed for their structures and biotransformation mechanisms, contributing to the understanding of natural product chemistry.
Biotechnological Applications in Steroid Hydroxylation
In the realm of biotechnology, especially regarding steroid hydroxylation, research by Carmen Felpeto-Santero et al. (2019) is significant. They identified the genes responsible for 11β-hydroxylase activity in the fungus Cochliobolus lunatus. This discovery has implications for industrial-scale steroid synthesis, demonstrating the potential of using bacterial systems for steroid biotransformation.
Structural Classification of Natural Products
The study by M. A. Koch et al. (2005) discusses the structural classification of natural products (SCONP), which includes classes of compounds like 11beta-hydroxysteroid dehydrogenase inhibitors. This classification is vital for identifying biologically relevant molecules for chemical biology and medicinal chemistry, offering a framework for natural product-derived compound collections.
Pharmacological Research
Research on 11β-Hydroxysteroid Dehydrogenase (11βHSD) activity, as explored by R. Courtney et al. (2008), is crucial in understanding the treatment of diseases like type 2 diabetes mellitus. This study focused on the biomarkers and pharmacokinetics of PF-00915275, a selective 11βHSD1 inhibitor, providing insights into the indirect assessment of enzyme activity in vivo, which is pivotal in therapeutic drug development.
Role in Metabolic Disease and Inflammation
The research on 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1), its role in the regeneration of active glucocorticoids, and implications for metabolic disease and inflammation, as highlighted in the study by A. Odermatt & P. Klusoňová (2015), is crucial. This research emphasizes the enzyme's multifunctional nature and its involvement in biotransformation reactions of non-steroidal xenobiotics.
Synthesis of Hydroxyapatite for Biomedical Applications
The synthesis of hydroxyapatite, as investigated by Mário Andrean Macedo Castro et al. (2020), presents an important area of research in biomaterials. Their study on the hydrothermal and microwave irradiation methods from biogenic calcium sources provides valuable insights for biomedical applications, particularly in bone replacement.
Mécanisme D'action
Target of Action
11-Hydroxysugiol, also known as 11-Hydroxy-sugiol, primarily targets the Retinoic Acid Receptor Alpha (RARα) and the Vitamin D3 Receptor (VDR) . These receptors are intracellular and play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
This compound interacts with its primary targets, RARα and VDR, by modulating their SUMOylation . SUMOylation is a post-translational modification process that attaches Small Ubiquitin-like Modifier (SUMO) proteins to target proteins, altering their function, localization, and interactions .
Biochemical Pathways
The biochemical pathways affected by this compound involve the SUMOylation of intracellular receptors . By modulating the SUMOylation of RARα and VDR, this compound can influence the downstream effects of these receptors, potentially affecting a variety of cellular processes .
Pharmacokinetics
It is known that this compound is soluble in organic solvents such as chloroform, ethyl acetate, and acetone, but insoluble in water . This solubility profile may impact the bioavailability of this compound, as well as its distribution and elimination in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with RARα and VDR, which are involved in a wide range of cellular processes .
Analyse Biochimique
Biochemical Properties
11-Hydroxysugiol has been found to regulate the SUMOylation of intracellular receptors by modulating RARα and vitamin D3 receptor (VDR) . This interaction with RARα and VDR suggests that this compound may play a role in cellular processes regulated by these receptors .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with RARα and VDR . By modulating these receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by modulating the SUMOylation of intracellular receptors . This involves binding interactions with these receptors, potentially leading to changes in their activity and subsequent changes in gene expression .
Propriétés
IUPAC Name |
(4aS,10aS)-5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3/t15-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLRDIDXYBIPFY-YWZLYKJASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Where is 11-hydroxysugiol primarily found within plants?
A1: Research shows that this compound is not uniformly distributed within plants. In Salvia grandifolia, it is widely distributed in the root's periderm, phloem, and xylem. Interestingly, the leaves of this species are rich in tanshinone biosynthesis precursors, including this compound. [] This suggests its potential role as an intermediate compound in the biosynthesis pathway of other tanshinones.
Q2: What is the role of this compound in tanshinone biosynthesis?
A2: this compound acts as a key intermediate in the tanshinone biosynthesis pathway. Studies involving CYP450 enzymes, particularly CYP76AK1, have demonstrated its conversion to downstream tanshinones. [] This conversion involves modifications at the C20 position of this compound, highlighting its significance in producing bioactive tanshinones.
Q3: Are there any studies exploring the modification of enzymes involved in this compound metabolism?
A3: Yes, research has focused on modifying CYP76AK1, a key enzyme responsible for C20 hydroxylation in the tanshinone pathway. [] By understanding the enzyme's structure and active site interactions with this compound, scientists aim to enhance its catalytic efficiency and potentially produce specific tanshinones in larger quantities. This could prove beneficial for producing traditional Chinese medicine preparations more efficiently.
Q4: Besides Salvia species, are there any other known sources of this compound?
A4: Yes, this compound has also been isolated from Orthosiphon wulfenioides, alongside a new abietane diterpenoid called orthosiphonol. [, ] This finding highlights the presence of this compound in diverse plant species and suggests the potential for further discoveries of its natural sources.
Q5: Has the structure of this compound been confirmed by any advanced techniques?
A5: The structure of this compound, alongside other abietanoid diterpenoids like 11,20-dihydroxysugiol, has been elucidated using spectroscopic, chiroptic, and even X-ray crystallographic evidence. [] These techniques provide detailed insights into the compound's three-dimensional structure and contribute to a deeper understanding of its interactions and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2716833.png)

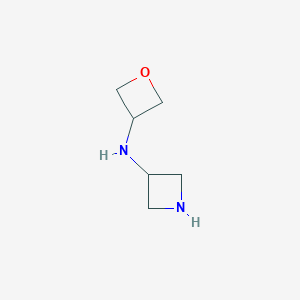
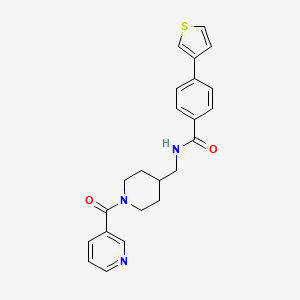
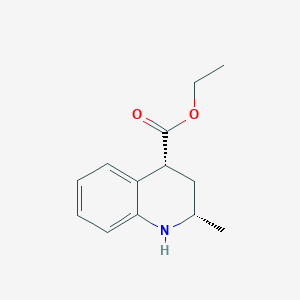
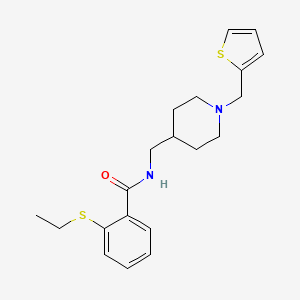
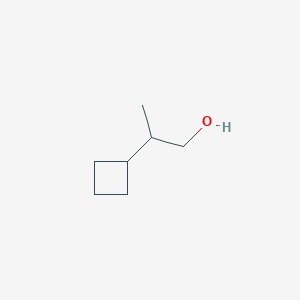
![4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2716845.png)

![N-(3-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2716850.png)

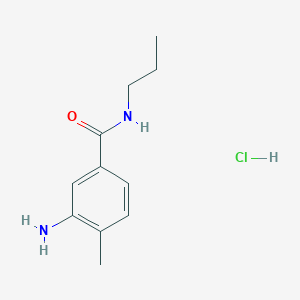
![ethyl 3-[({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}sulfonyl)amino]benzenecarboxylate](/img/structure/B2716854.png)
